![molecular formula C15H21NO6 B043455 Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 13343-62-9](/img/structure/B43455.png)
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives involves multiple steps, including protection and deprotection strategies, glycosylation reactions, and selective functional group transformations. For instance, Matta et al. (1984) describe a synthesis route starting from benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside, which undergoes methylation and subsequent transformations to yield complex glycosides (Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of this compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, which provides insights into its three-dimensional conformation and the configuration of its glycosidic linkage. The structure elucidation is crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including glycosylation to form disaccharides or higher oligosaccharides, selective cleavage of glycosidic linkages, and functional group transformations. These reactions are foundational for the synthesis of more complex carbohydrate structures and for modifications that enhance the compound's properties for specific applications.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. These properties are essential for its handling, purification, and application in different research contexts.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards various reagents, stability under different conditions, and its behavior in chemical transformations, are critical for its utility in synthetic carbohydrate chemistry and its potential biological applications.
- (Matta, Vig, & Abbas, 1984)
- Further studies and references listed in the search results can be explored for more in-depth information on this compound and its various aspects.
Scientific Research Applications
It is used for studying the behavior of the nucleophilic group under methylation with methyl iodide and silver oxide (Kraska, Pougny, & Sina, 1976).
The compound aids in the synthesis of chitobiose derivatives and di-N-acetyl-alpha-chitobiosyl phosphate (Warren & Jeanloz, 1977).
Its synthesis is crucial for understanding halide ion-catalyzed reactions on crystalline disaccharides (Jacquinet & Sinaÿ, 1975).
The compound is used in preparing intermediates for the synthesis of H-Blood Group Specific Trisaccharides (Rana, Vig, & Matta, 1982).
It is employed in the synthesis of amino-monosaccharides and related derivatives (Koto, Tsumura, Kato, & Umezawa, 1968).
The compound serves as a model for selective cleavage of glycosidic linkages in polysaccharides containing 2-amino-2- (Dmitrieve, Knirel, & Kochetkov, 1973).
It is useful for the synthesis of various disaccharides and their derivatives (Matta, Vig, & Abbas, 1984).
It provides a synthetic route to the disaccharide repeating-unit of peptidoglycan (Kantoci, Keglević, & Derome, 1987).
Mechanism of Action
Target of Action
Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside primarily targets glycosyltransferase , a type of enzyme that catalyzes the transfer of sugar moieties from activated donor molecules to specific acceptor molecules .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase, specifically inhibiting the incorporation of glucosamine into O-glycans . This interaction disrupts the normal function of the enzyme, leading to changes in the biochemical processes involving glycosyltransferase .
Biochemical Pathways
The inhibition of glycosyltransferase affects the glycosylation pathways in cells . Glycosylation is a critical function in cells that involves the attachment of sugars to proteins and lipids, affecting their stability, activity, and localization. Disruption of this pathway can have significant downstream effects on cellular processes .
Result of Action
The inhibition of glycosyltransferase by this compound leads to the suppression of mucin biosynthesis and the inhibition of MUC1 expression in certain cell lines, such as the breast cancer cell line MDF-7 . Mucins are a family of high molecular weight, heavily glycosylated proteins. MUC1 is a specific type of mucin that is often overexpressed in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C for optimal stability . Furthermore, the compound’s activity may be affected by the specific cellular environment, including the presence of other molecules, pH, and temperature.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-9(18)16-12-14(20)13(19)11(7-17)22-15(12)21-8-10-5-3-2-4-6-10/h2-6,11-15,17,19-20H,7-8H2,1H3,(H,16,18)/t11-,12-,13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZFDIGKDPQBO-RYPNDVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928117 | |
Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13343-62-9 | |
Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13343-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80928117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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